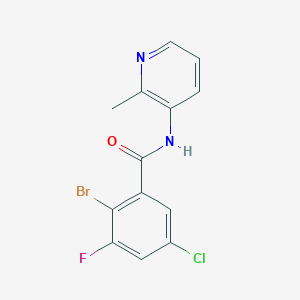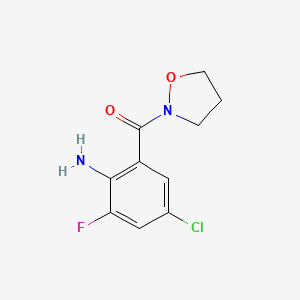
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase B (PKB), which is an important signaling molecule in the regulation of cell growth, metabolism, and survival. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide acts as a potent inhibitor of protein kinase B (2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide), which is an important signaling molecule in the regulation of cell growth, metabolism, and survival. 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide is activated by the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide, this compound can block the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In animal models of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which can help to regulate blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide in lab experiments include its potent inhibitory activity against 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide, its ability to target the PI3K/Akt/mTOR signaling pathway, and its potential use in the treatment of cancer and diabetes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide. One direction is to further investigate its potential use in the treatment of cancer and other diseases, including diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, in order to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to optimize the synthesis method for this compound, in order to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide involves several steps, including the reaction of 2-amino-5-bromo-3-fluorobenzonitrile with 2-methyl-3-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c1-7-11(3-2-4-17-7)18-13(19)9-5-8(15)6-10(16)12(9)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWSCPWRCAACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=C(C(=CC(=C2)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide](/img/structure/B6626881.png)
![1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B6626882.png)
![2-(3-benzylimidazol-4-yl)-1-[4-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6626885.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)


![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
![1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B6626968.png)